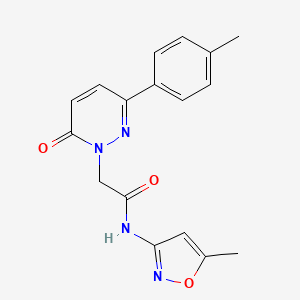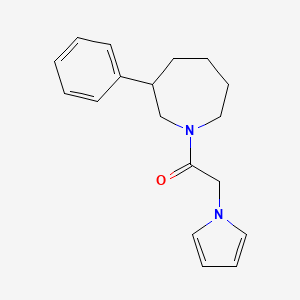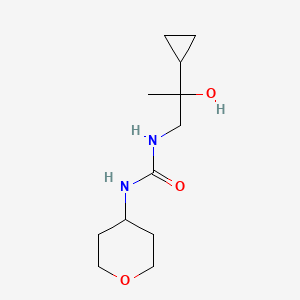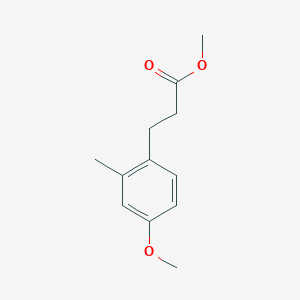
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide, commonly known as MIPT, is a chemical compound that has been extensively studied in scientific research. MIPT is a pyridazinone derivative that exhibits a range of biochemical and physiological effects, making it a valuable compound for various research applications.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Ibrahim and Behbehani (2014) detailed the synthesis of a new class of pyridazin-3-one derivatives, showcasing the compound's role in the development of fused azines and potential utility in creating various biologically active molecules. The research emphasized the chemical versatility of such compounds in synthesizing a wide array of derivatives with potential applications in medicinal chemistry (Ibrahim & Behbehani, 2014).
Biological Activities
- Marri et al. (2018) synthesized N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides and evaluated their antimicrobial activity against various bacterial and fungal strains. This study highlights the compound's potential in contributing to the development of new antimicrobial agents with significant activity, underscoring its relevance in addressing global health challenges related to infectious diseases (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).
Potential Therapeutic Applications
- Costantino et al. (1999) utilized the isoxazolo-[3,4-d]-pyridazin-7-(6H)-one framework for the synthesis of new aldose reductase inhibitors, which could be beneficial in managing complications of diabetes. This research underscores the therapeutic potential of compounds with the N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide structure in developing treatments for chronic conditions (Costantino et al., 1999).
Antioxidant Activities
- Talapuru et al. (2014) investigated amidomethane sulfonyl-linked heterocycles for antioxidant activity, demonstrating the compound's utility in synthesizing molecules with significant antioxidant properties. This area of research is crucial for developing agents that can mitigate oxidative stress, a factor in many diseases and aging processes (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-3-5-13(6-4-11)14-7-8-17(23)21(19-14)10-16(22)18-15-9-12(2)24-20-15/h3-9H,10H2,1-2H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJFGAKIUCABDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NOC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)
![2,2-dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine](/img/structure/B2356336.png)


![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)
![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2356343.png)
